

Cloperastine mechanism of action antitussive

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Compound Focus: Cloperastine Hydrochloride

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Molecular Pharmacology and Key Targets

Cloperastine is a centrally-acting antitussive with a distinct non-opioid profile. Its effects are mediated through interactions with several molecular targets, as summarized in the table below.

Target	Interaction/Effect	Reported Affinity/Potency (where available)	Functional Outcome
Sigma-1 Receptor ($\sigma 1$) [1]	Ligand (suggested agonist)	Ki = 20 nM [1]	Contributes to central antitussive efficacy; precise role in cough suppression is not fully defined.
GIRK Channels [2] [1] [3]	"Potent" blocker [1]	IC50 = 1 μ M (for GIRK currents in HEK cells) [2]	Reduces neuronal hyperexcitability in the brainstem, which is implicated in respiratory dysfunction.
Histamine H1 Receptor [4] [1] [3]	Antagonist	Ki = 3.8 nM [1]	Contributes to antispasmodic (bronchodilatory) activity; may be linked to sedative side effects.

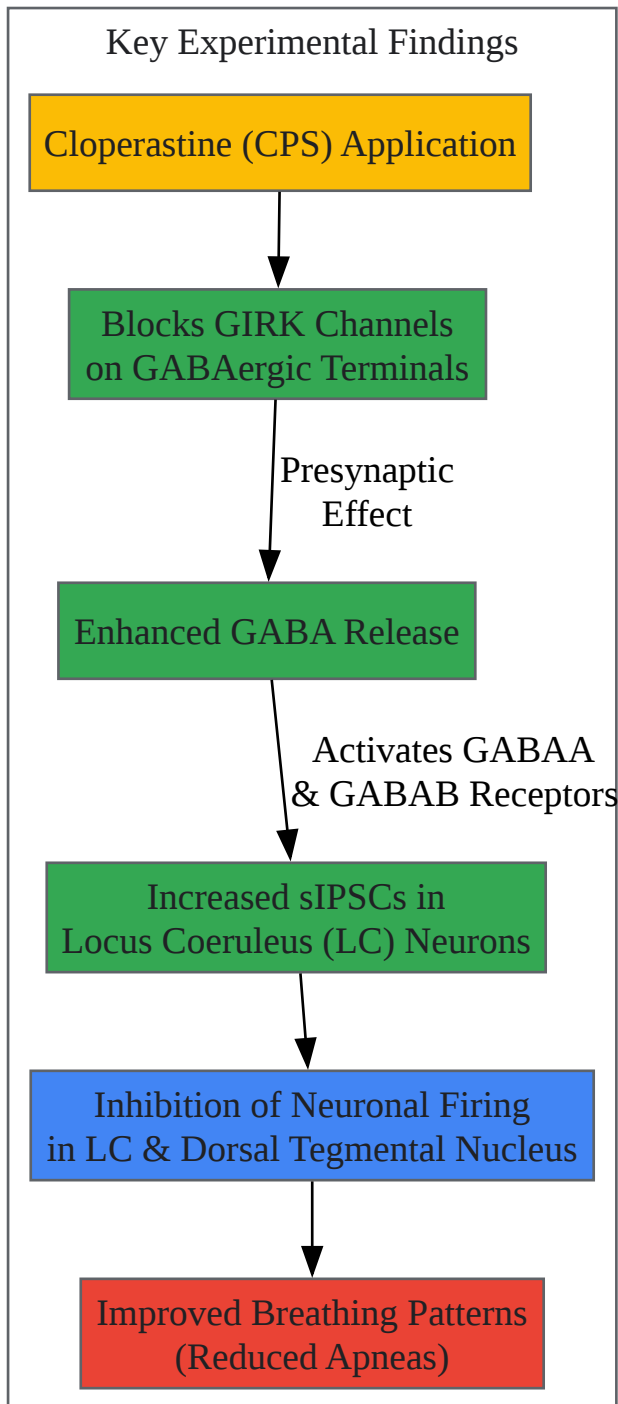
Target	Interaction/Effect	Reported Affinity/Potency (where available)	Functional Outcome
Muscarinic Acetylcholine Receptors [1]	Anticholinergic	Information from source [1]	This activity is thought to contribute to side effects rather than the primary therapeutic action.
Cough Center (Medulla) [4] [5] [6]	Inhibition	Information from source [4]	Directly suppresses the bulbar cough center without depressing the respiratory center.

Beyond the primary targets listed above, preclinical studies suggest other pathways may be involved. Cloperastine also exhibits **papaverine-like spasmolytic activity**, leading to bronchodilation, and has demonstrated **antiserotonergic effects** in vitro, which may contribute to its overall efficacy in reducing cough and bronchospasm [5].

Proposed Neuro-Mechanism of Action

Research indicates that cloperastine's antitussive effect is not due to a single action but rather an integrated effect on brainstem neuronal networks [2]. A key mechanism involves the modulation of GABAergic signaling in brainstem nuclei that control breathing, such as the Locus Coeruleus (LC) and the Dorsal Tegmental Nucleus (DTN).

The following diagram illustrates this proposed mechanism for improving respiratory abnormalities, based on findings from studies on Mecp2-null mice [2]:



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Proposed cellular mechanism of cloperastine in the brainstem.

Supporting Experimental Evidence:

- **Whole-cell patch clamp recordings** in brainstem slices from mice showed that 10 μM cloperastine inhibited the firing activity of neurons in the Locus Coeruleus (LC) and Dorsal Tegmental Nucleus (DTN). This inhibitory effect was reversed by the GABA_A receptor antagonist **bicuculline (20 μM)**, confirming the role of GABAergic transmission [2].
- **Voltage-clamp studies** further revealed that cloperastine (10 μM) increased the frequency of GABAergic spontaneous inhibitory postsynaptic currents (sIPSCs) in LC cells. This increase was blocked by the GABAB receptor antagonist **phaclofen**, suggesting a presynaptic mechanism involving GABAB autoreceptors [2].
- In **HEK cells** transfected with GIRK channel subunits, cloperastine application potently **blocked GIRK currents with an IC₅₀ of 1 μM** [2].

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the pivotal studies.

Citric Acid-Induced Cough Model in Guinea Pigs [7]

This protocol evaluates the antitussive efficacy of cloperastine in a direct comparison with other agents.

- **Animals:** Dunkin Hartley guinea pigs (200-250 g) of both sexes.
- **Drug Administration:** Cloperastine (6, 12, 24 mg/kg) and comparator drugs (e.g., codeine, dextromethorphan, gefapixant) were administered orally by gavage 30 minutes before cough challenge.
- **Cough Induction:** Unrestrained animals were placed in a transparent chamber (2500 cm³) and exposed to an aerosol of 0.4 M citric acid for 7 minutes, followed by a 7-minute observation period.
- **Cough Quantification:** Cough events were manually counted in real-time by trained observers blinded to the treatment groups. Acoustic data were simultaneously recorded using a microphone and analyzed with Audacity software (version 3.6.4) to validate manual counts.
- **Key Outcome Measures:** Total number of coughs, latency to the first cough, and cough intensity.

Electrophysiology in Brainstem Slices and HEK Cells [2]

This protocol elucidates the cellular and molecular mechanisms of cloperastine.

- **Brainstem Slice Preparation:** Brainstems from Mecp2-null and wild-type mice were sliced for recording.
- **Cell Transfection:** HEK cells were transfected with cDNA for rat GIRK1 (Kir3.1), GIRK2 (Kir3.2), and/or GIRK4 (Kir3.4) subunits using Lipofectamine 2000.
- **Electrophysiology:**
 - **Whole-cell patch clamp** was performed on LC and DTN neurons in brainstem slices to record firing activity and sIPSCs.
 - **Single-electrode whole-cell voltage clamp** was performed on transfected HEK cells to record GIRK currents.
- **Drug Application:** Cloperastine was applied at 10 μ M for neuronal recordings and at varying concentrations for IC50 determination in HEK cells. Specific receptor antagonists like bicuculline (20 μ M) and phaclofen were used to probe mechanisms.
- **Data Analysis:** Recordings were low-pass filtered at 2 kHz, digitized at 10 kHz, and analyzed offline using pCLAMP 10 software.

Emerging and Off-Target Biological Activities

Recent studies have uncovered potential repurposing opportunities for cloperastine, highlighting effects beyond cough suppression.

Activity/Model	Observed Effect	Proposed Mechanism
Anti-inflammatory (LPS-induced Sepsis in mice) [8] [9]	Reduced IL-6 levels in lungs and serum; improved survival; ameliorated hypothermia and kidney pathology.	Activation of the Akt/GSK3β/Nrf2 signaling pathway , leading to reduced expression of pro-inflammatory cytokines.
Anticancer (Esophageal Squamous Cell Carcinoma - ESCC) [10]	Inhibition of ESCC cell proliferation and tumor growth in vitro and in vivo.	Suppression of mitochondrial oxidative phosphorylation by downregulating key complex I (NDUFA1, NDUFS5) and IV (COX6B1) subunits.
Improvement of Breathing in Rett Syndrome Models [2]	Decreased occurrence of apneas and reduced breath frequency variation in Mecp2-null mice.	Inhibition of brainstem neuronal hyperexcitability via GIRK channel blockade and enhanced GABA release , as detailed in the mechanism above.

Conclusion for Researchers

In summary, cloperastine represents a unique non-narcotic antitussive agent whose mechanism is distinct from opioids. Its efficacy stems from a combination of:

- **Central suppression** of the cough center.
- **Potent blockade of GIRK channels**.
- **Modulation of GABAergic neurotransmission** in key brainstem nuclei.

The recent discoveries of its anti-inflammatory and anticancer properties via modulation of the Nrf2 pathway and mitochondrial respiration open promising new avenues for therapeutic repurposing. Further research is warranted to fully elucidate the contribution of its sigma-1 receptor agonism to its overall pharmacological profile.

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